molecular formula C22H19ClN2O6S2 B11478220 2-(5-{3-[(4-Chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}-2-methoxyphenoxy)acetamide

2-(5-{3-[(4-Chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}-2-methoxyphenoxy)acetamide

Cat. No.: B11478220
M. Wt: 507.0 g/mol
InChI Key: SSCKCWPOWOKVDC-UHFFFAOYSA-N
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Description

2-(5-{3-[(4-Chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}-2-methoxyphenoxy)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that includes a chlorophenyl sulfonyl group, a tetrahydrothieno pyridine ring, and a methoxyphenoxy acetamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{3-[(4-Chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}-2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: Conversion of the ester to hydrazide using hydrazine hydrate.

    Cyclization: Formation of the thieno pyridine ring through cyclization reactions.

    Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride.

    Coupling: Coupling with 2-methoxyphenol to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(5-{3-[(4-Chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-(5-{3-[(4-Chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}-2-methoxyphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-{3-[(4-Chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-{3-[(4-Chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}-2-methoxyphenoxy)acetamide is unique due to its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity may confer unique biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C22H19ClN2O6S2

Molecular Weight

507.0 g/mol

IUPAC Name

2-[5-[3-(4-chlorophenyl)sulfonyl-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridin-7-yl]-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C22H19ClN2O6S2/c1-30-16-7-2-12(8-17(16)31-10-19(24)26)15-9-20(27)25-21-18(11-32-22(15)21)33(28,29)14-5-3-13(23)4-6-14/h2-8,11,15H,9-10H2,1H3,(H2,24,26)(H,25,27)

InChI Key

SSCKCWPOWOKVDC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC=C3S(=O)(=O)C4=CC=C(C=C4)Cl)OCC(=O)N

Origin of Product

United States

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